![molecular formula C10H7N3O4 B2616339 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid CAS No. 1548592-76-2](/img/structure/B2616339.png)
3-(1H-imidazol-1-yl)-4-nitrobenzoic acid
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Description
Scientific Research Applications
- Researchers have explored the antifungal potential of 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid derivatives. For instance, certain oxime esters derived from this compound exhibited better anti-Candida activity than fluconazole, a commonly used antifungal drug . These findings highlight its potential as a novel antifungal agent.
- Imidazole-containing compounds, including 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid, have shown promising antimicrobial effects. Derivatives of this compound demonstrated good antimicrobial potential against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . These properties make it relevant for combating microbial infections.
- Researchers have synthesized coordination polymers using 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid as a ligand. These polymers exhibit interesting structural features and may find applications in materials science, catalysis, or gas storage .
Antifungal Activity
Antimicrobial Properties
Coordination Polymers
properties
IUPAC Name |
3-imidazol-1-yl-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)7-1-2-8(13(16)17)9(5-7)12-4-3-11-6-12/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRZRLOBWUWNOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N2C=CN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-4-nitrobenzoic acid |
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